![molecular formula C21H18N4O4S B2582076 N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 923195-27-1](/img/structure/B2582076.png)
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry
The core structure of this compound, imidazo[1,2-a]pyrimidine, is a significant scaffold in synthetic chemistry. It’s utilized in various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. These processes are crucial for creating complex molecules that can serve as the basis for developing new drugs .
Antituberculosis Agents
Imidazo[1,2-a]pyrimidine analogues have shown promise as antituberculosis agents. They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). The development of these compounds is based on their structure-activity relationship and mode-of-action, which are critical in the fight against this devastating infectious disease .
Drug Development
The compound’s scaffold is used to develop new chemosynthetic strategies and drugs due to its wide range of applications in medicinal chemistry. Its functionalization at various positions allows for the creation of novel molecules with potential therapeutic effects .
Medicinal Chemistry Research
Researchers use this compound as a privileged scaffold to construct new molecules for medicinal chemistry applications. Its versatility allows for the exploration of new avenues in drug discovery, particularly in the synthesis of chiral compounds and the formation of carbon-hydrogen, carbon-carbon, and carbon-nitrogen bonds .
Anticancer Activity
Compounds derived from imidazo[1,2-a]pyrimidine have been investigated for their anticancer activity. They interact with enzymes like PI3Kα, which are involved in cancer cell proliferation and survival. Understanding these interactions can lead to the development of new anticancer drugs .
Infectious Disease Research
The compound’s derivatives are being studied for their efficacy against various infectious diseases. By modifying the core structure, researchers can create molecules that target specific pathogens, contributing to the development of new treatments for infectious diseases .
Enzyme Inhibition
The structural analogues of this compound are explored for their potential as enzyme inhibitors. By inhibiting key enzymes in pathological processes, these compounds can serve as a starting point for the development of drugs to treat a range of diseases .
Heterocyclic Compound Synthesis
This compound is also pivotal in the synthesis of heterocyclic compounds, which are a cornerstone of pharmaceuticals and agrochemicals. The ability to synthesize diverse heterocycles using this scaffold expands the repertoire of compounds available for various applications .
Eigenschaften
IUPAC Name |
N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-14-8-9-25-13-18(23-21(25)22-14)15-2-4-16(5-3-15)24-30(26,27)17-6-7-19-20(12-17)29-11-10-28-19/h2-9,12-13,24H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPHMOFIVFCQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.